

In-Depth Technical Guide to Di(2-ethylhexyl) phthalate (DEHP)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer, detailing its fundamental properties, toxicological profile, and the molecular pathways it influences. The information is intended to support research and development activities by providing key data and experimental insights.

Core Properties of DEHP

DEHP, or Bis(2-ethylhexyl) phthalate, is a manufactured chemical primarily used to impart flexibility to polyvinyl chloride (PVC) products.[1] It is a colorless, oily liquid with a slight odor.[2]



Property	Value	Reference
CAS Number	117-81-7	[3][4][5][6][7]
Molecular Formula	C24H38O4	[3][4][5]
Molecular Weight	390.56 g/mol	[3][4][5]
Appearance	Colorless viscous liquid	[1][2]
Solubility in Water	Insoluble to slightly soluble	[1][2][8]
Melting Point	-50 °C to -47 °C	[4][9]
Boiling Point	384 °C to 386 °C	[2][4][5]
Density	~0.985 g/mL at 20 °C	[5]
Log Kow (Octanol-Water Partition Coefficient)	7.5 to 7.6	[2][10]

Toxicological Profile and Signaling Pathways

DEHP is recognized as an endocrine disruptor and has been shown to exert a range of toxic effects on various organ systems.[3][11][12] Its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), is often implicated in its biological activity.[8][10] Key toxicological findings and the signaling pathways involved are summarized below.

Hepatic Effects

DEHP exposure has been linked to liver damage, including hepatomegaly, steatosis, and the promotion of hepatocellular carcinomas in rodent models.[6][13][14] Several signaling pathways are implicated in these effects:

- PPAR Activation: DEHP and its metabolites can activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARy.[8][9][10] Activation of PPARα is a key mechanism in DEHP-induced rodent hepatocarcinogenesis.[8][10]
- LXR/SREBP-1c Pathway: DEHP can induce lipid metabolism disorders by activating the Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) signaling pathway.[13]

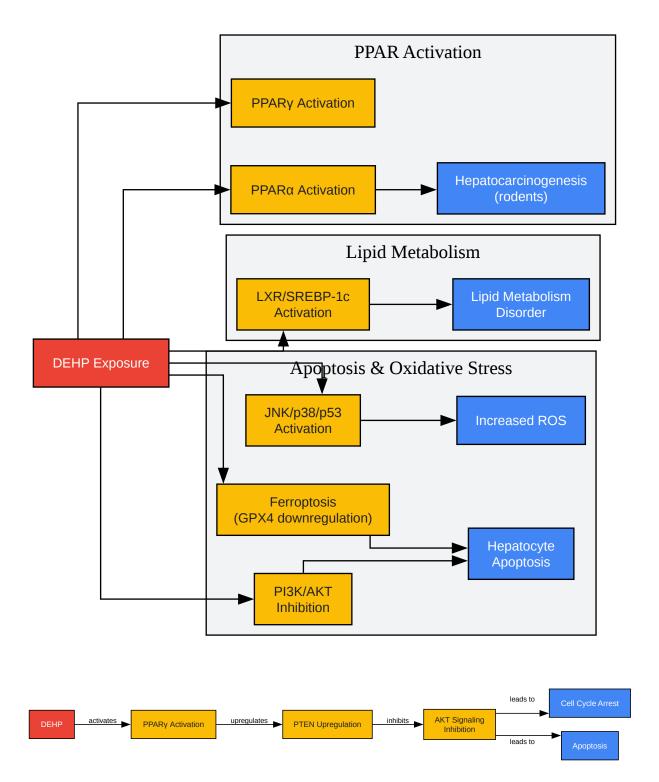




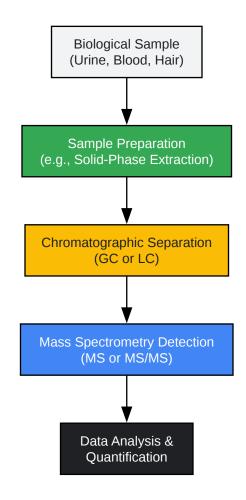


- PI3K/AKT Pathway: Studies have shown that DEHP can inhibit the PI3K/AKT signaling axis, which promotes hepatocyte apoptosis.[2]
- JNK/p38/p53 Pathway: DEHP exposure can activate the JNK/p38 MAPK/p53 signaling pathway, leading to an increase in reactive oxygen species (ROS) and subsequent hepatotoxicity.[15]
- Ferroptosis: Recent evidence suggests that DEHP can induce liver injury by promoting ferroptosis through the downregulation of Glutathione Peroxidase 4 (GPX4).[16]









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Di-(2-ethylhexyl)-phthalate induces apoptosis via the PPARy/PTEN/AKT pathway in differentiated human embryonic stem cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. academic.oup.com [academic.oup.com]

Foundational & Exploratory





- 5. Effects of DEHP in the Liver: Modes of Action and Species-Specific Differences PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo studies on the mechanism of di(2-ethylhexyl)phthalate carcinogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. PPARα- and DEHP-Induced Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. clinmedjournals.org [clinmedjournals.org]
- 12. clinmedjournals.org [clinmedjournals.org]
- 13. Di-2-ethylhexyl phthalate (DEHP) induced lipid metabolism disorder in liver via activating the LXR/SREBP-1c/PPARα/γ and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Increase of ROS Caused by the Interference of DEHP with JNK/p38/p53 Pathway as the Reason for Hepatotoxicity PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Di-(2-ethylhexyl) phthalate exposure induces liver injury by promoting ferroptosis via downregulation of GPX4 in pregnant mice [frontiersin.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to Di(2-ethylhexyl) phthalate (DEHP)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3432823#dehp-standard-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com